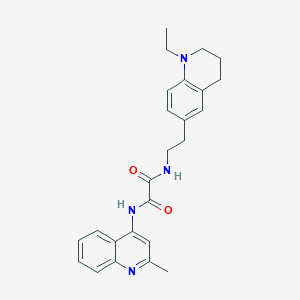

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a 1-ethyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl spacer to one nitrogen of the oxalamide core, while the other nitrogen is substituted with a 2-methylquinolin-4-yl group. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their stable amide bonds and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-3-29-14-6-7-19-16-18(10-11-23(19)29)12-13-26-24(30)25(31)28-22-15-17(2)27-21-9-5-4-8-20(21)22/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,26,30)(H,27,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTMNXXNNSWRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:

Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Formation of the Quinoline Moiety: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.

Coupling Reaction: The final step involves the coupling of the tetrahydroquinoline and quinoline moieties through an oxalamide linkage. This can be achieved by reacting the appropriate amines with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler and Skraup reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can occur at the oxalamide linkage, potentially breaking it down into the corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and tetrahydroquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines from the breakdown of the oxalamide linkage.

Substitution: Various substituted quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

Materials Science: The compound’s unique structure could be exploited in the design of novel organic materials with specific electronic or photophysical properties.

Biological Research: It can be used as a probe to study various biological processes, especially those involving quinoline and tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives can be categorized based on their R1 and R2 groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a compound of interest due to its potential biological activities. This compound features a complex structure that combines elements from tetrahydroquinoline and quinoline derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

- Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. They have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the ability of similar compounds to target specific pathways involved in cancer proliferation and survival .

- Antimicrobial Properties : Compounds containing the tetrahydroquinoline moiety have demonstrated significant antibacterial and antifungal activities. The hydrazide-hydrazone group often found in these compounds enhances their interaction with microbial targets .

- Anti-inflammatory Effects : Several derivatives have been reported to exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies illustrate the biological activity of related compounds:

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymes : Similar compounds often act as enzyme inhibitors, blocking pathways critical for cancer cell survival.

- DNA Interaction : Many quinoline derivatives intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest.

- Modulation of Signaling Pathways : These compounds can influence various signaling cascades involved in inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for synthesizing N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis involves two key steps:

- Step 1 : Formation of the 1-ethyl-1,2,3,4-tetrahydroquinoline moiety via a Pictet-Spengler reaction using ethylamine and an aldehyde/ketone under acidic conditions (e.g., HCl or trifluoroacetic acid) .

- Step 2 : Coupling the tetrahydroquinoline intermediate with 2-methylquinolin-4-amine using oxalyl chloride or ethyl oxalate. Reaction conditions (e.g., anhydrous DMF, NaH as a base) are critical to avoid hydrolysis of the oxalamide bond .

Example yield optimization: Slow addition of oxalyl chloride at 0°C improves coupling efficiency (see , compound 40 with 12% yield vs. compound 42 with 64% yield) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of 1H/13C NMR , ESI-MS , and UPLC-MS for structural confirmation:

- 1H NMR : Look for characteristic peaks:

- Tetrahydroquinoline protons: δ 1.2–1.5 ppm (ethyl group), δ 2.5–3.0 ppm (CH2 groups in the tetrahydroquinoline ring).

- Quinoline protons: δ 8.0–8.5 ppm (aromatic protons) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 433.5 for C23H26N4O2) .

Cross-reference with analogs in and for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for oxalamide derivatives, such as those observed in (12% vs. 64%)?

- Methodological Answer : Contradictions often arise from substituent steric effects or reaction scalability . For example:

- Steric hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl in compound 40) reduce nucleophilic attack efficiency during oxalyl chloride coupling .

- Scalability : Small-scale reactions (e.g., 0.19 mmol in compound 6m, ) may underrepresent side reactions. Pilot studies using DoE (Design of Experiments) can optimize parameters like temperature, solvent polarity, and reagent stoichiometry .

Q. What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound in biological assays?

- Methodological Answer : Focus on substituent modifications guided by analogs in and :

- Quinoline moiety : Replace 2-methyl with electron-withdrawing groups (e.g., Br, F) to modulate binding affinity (see , compound 6m with bromo-substituent) .

- Tetrahydroquinoline ethyl chain : Shorten/lengthen the ethyl linker to assess flexibility vs. rigidity in target interactions (e.g., ’s cyclopentyl vs. ethyl substitutions) .

Tabulate IC50 values against biological targets (e.g., kinase inhibition) to quantify SAR trends.

Q. How can researchers address discrepancies in NMR chemical shifts for similar compounds across studies?

- Methodological Answer : Discrepancies may stem from solvent effects , conformational dynamics , or impurity interference . Mitigation steps:

- Standardize solvents (e.g., DMSO-d6 vs. CDCl3) and concentration.

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks (see ’s use of DMSO-d6 for compound 6m) .

- Compare with published analogs (e.g., ’s cyclopentyl derivative) to identify substituent-induced shifts .

Methodological Notes

- Experimental Design : Prioritize anhydrous conditions for oxalamide coupling to prevent hydrolysis .

- Data Analysis : Use molecular docking to rationalize SAR trends (e.g., ’s cyclopentyl group vs. target hydrophobic pockets) .

- Contradiction Management : Replicate low-yield reactions with in-situ IR monitoring to identify intermediate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.